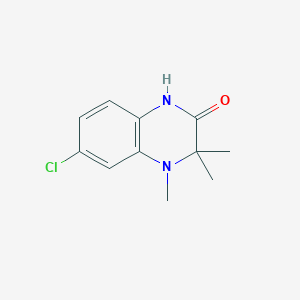

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

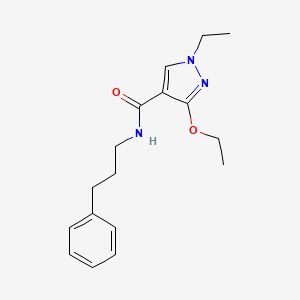

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the CAS Number: 1549427-78-2 . It has a molecular weight of 224.69 and its IUPAC name is 6-chloro-3,3,4-trimethyl-3,4-dihydroquinoxalin-2 (1H)-one . The compound is typically stored at room temperature and comes in a powder form .

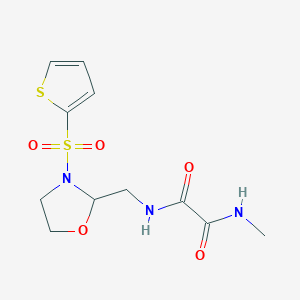

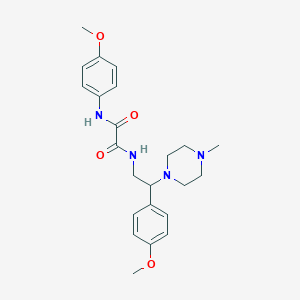

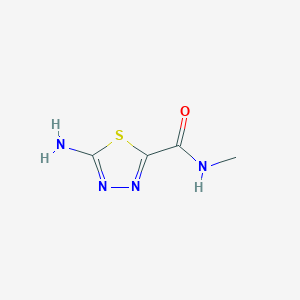

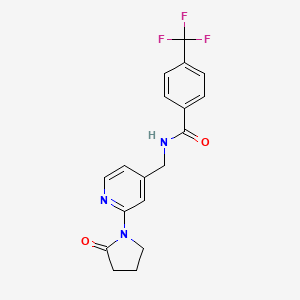

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3, (H,13,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.69 . It is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar document .Applications De Recherche Scientifique

Synthesis of Derivatives and Their Applications

Fluorescent Whiteners for Polyester Fibers : 6-Nitro-2-chloroquinoxaline, derived from quinoxalin-2-one through nitration and phosphorus oxychloride treatment, has been used to synthesize 6-acetamido-2-substituted quinoxalines. These derivatives serve as disperse dyes and fluorescent whiteners on polyester fibers, showcasing the compound's utility in textile enhancement and materials science (Rangnekar & Tagdiwala, 1986).

Antioxidant Properties : Research into the antioxidant profile of ethoxyquin and its analogues, including 6-(ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline, has revealed significant findings. These studies highlight the compound's effectiveness in inhibiting azo-initiated peroxidation of linoleic acid, comparable to alpha-tocopherol, suggesting potential applications in food preservation and pharmaceuticals to combat oxidative stress (Kumar et al., 2007).

Environmental and Synthetic Applications

Pesticide Degradation : The ability of certain chloroaniline derivatives to react with phenolic humus constituents, forming hybrid compounds in the presence of a fungal phenol oxidase, indicates potential environmental applications in pesticide degradation and soil remediation technologies (Bollag et al., 1983).

Synthesis of Antimicrobial Quinoxaline Derivatives : The synthesis of new quinoxaline derivatives by modifying 2-chloro-3-methylquinoxaline has been explored for optimized antimicrobial activity. These efforts contribute to the development of novel antibiotics and antimicrobial agents, addressing the pressing need for new treatments against resistant bacterial strains (Singh et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQQJRYPPVQGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

![2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B2885076.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)

![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)

![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)